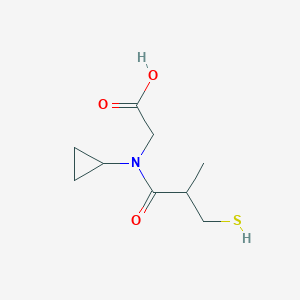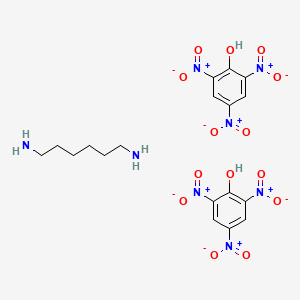
Hexane-1,6-diamine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexane-1,6-diamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: hexane-1,6-diamine and 2,4,6-trinitrophenolIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups It is a yellow crystalline solid that is highly explosive and has been used historically in munitions .
准备方法
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile, a process that involves the reduction of the nitrile groups to amines. This reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent .
2,4,6-Trinitrophenol is synthesized by the nitration of phenol. The process involves sulfonating phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method moderates the reaction, allowing for a better yield.
Industrial Production Methods
The industrial production of hexane-1,6-diamine involves large-scale hydrogenation of adiponitrile, with an annual production of about 1 billion kilograms . The production of 2,4,6-trinitrophenol is less common today due to its explosive nature, but it was historically produced in large quantities for use in munitions .
化学反应分析
Types of Reactions
Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids to form polyamides, such as nylon 66.
Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, a monomer used in polyurethane production.
2,4,6-Trinitrophenol undergoes:
Nitration: Further nitration can occur under specific conditions.
Reduction: It can be reduced to form aminophenols.
Common Reagents and Conditions
Hexane-1,6-diamine: Common reagents include adipic acid for polyamide formation and phosgene for diisocyanate production.
2,4,6-Trinitrophenol: Common reagents include sulfuric acid and nitric acid for its synthesis.
Major Products
Hexane-1,6-diamine: Major products include nylon 66 and hexamethylene diisocyanate.
2,4,6-Trinitrophenol: Major products include various nitro derivatives and aminophenols.
科学研究应用
Hexane-1,6-diamine is primarily used in the production of polymers, such as nylon 66, and as a cross-linking agent in epoxy resins . It is also used in the production of hexamethylene diisocyanate for polyurethane .
2,4,6-Trinitrophenol has applications in chemistry as a reagent and in the production of explosives . It has also been used in biological research for its ability to denature proteins and as a staining agent.
作用机制
Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .
相似化合物的比较
Similar Compounds
Hexane-1,6-diamine: Similar compounds include pentylamine, cadaverine, and methylhexanamine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds like trinitrotoluene (TNT) and dinitrophenol.
Uniqueness
Hexane-1,6-diamine is unique due to its specific use in the production of nylon 66 and its role as a cross-linking agent . 2,4,6-Trinitrophenol is unique for its historical significance as an explosive and its use in chemical research .
属性
CAS 编号 |
80063-88-3 |
|---|---|
分子式 |
C18H22N8O14 |
分子量 |
574.4 g/mol |
IUPAC 名称 |
hexane-1,6-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2 |
InChI 键 |
AWULUOHTYBHFMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


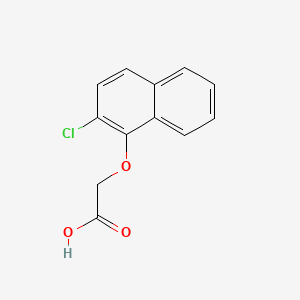
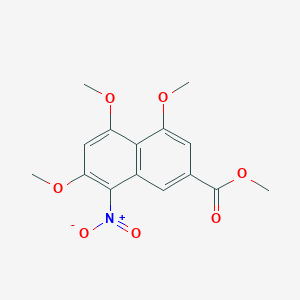
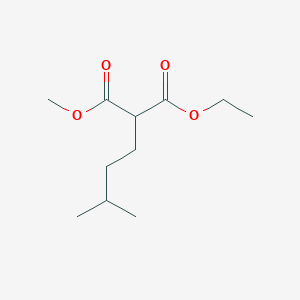
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
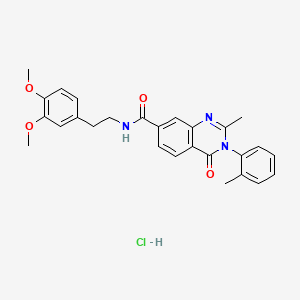
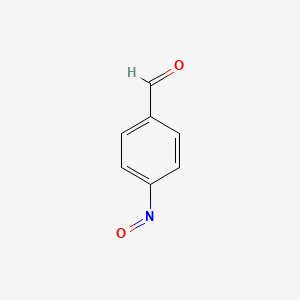


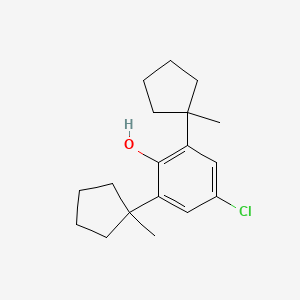

![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
